molecular formula C16H15BrFN3O4S B4109371 1-(5-BROMO-2-FLUOROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE

1-(5-BROMO-2-FLUOROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE

Cat. No.: B4109371
M. Wt: 444.3 g/mol
InChI Key: PMNHAUQYQRZAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-BROMO-2-FLUOROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 5-bromo-2-fluorophenylsulfonyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMO-2-FLUOROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonylation of 5-bromo-2-fluoroaniline with a sulfonyl chloride derivative, followed by the coupling of the resulting sulfonamide with 4-nitrophenylpiperazine under suitable conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMO-2-FLUOROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: The major product is the corresponding amine.

    Reduction: The major product is the corresponding thiol.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

1-(5-BROMO-2-FLUOROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-BROMO-2-FLUOROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The sulfonyl and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chloro-2-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
  • 1-[(5-bromo-2-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
  • 1-[(5-bromo-2-fluorophenyl)sulfonyl]-4-(4-aminophenyl)piperazine

Uniqueness

1-(5-BROMO-2-FLUOROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFN3O4S/c17-12-1-6-15(18)16(11-12)26(24,25)20-9-7-19(8-10-20)13-2-4-14(5-3-13)21(22)23/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNHAUQYQRZAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=C(C=CC(=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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